(3,4-diaMinophenyl)(Morpholino)Methanone
Overview
Description
“(3,4-diaMinophenyl)(Morpholino)Methanone” is a chemical compound with the molecular formula C11H15N3O2 . It is also known as DPM.
Molecular Structure Analysis
The molecular structure of “(3,4-diaMinophenyl)(Morpholino)Methanone” consists of 11 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
“(3,4-diaMinophenyl)(Morpholino)Methanone” has a molecular weight of 221.26 g/mol . Its predicted density is 1.300±0.06 g/cm3, and its predicted boiling point is 497.7±45.0 °C .Scientific Research Applications
Polymer Engineering :
- Sadhasivam and Muthusamy (2016) synthesized optically active polyimides using a new diamine, which included (3,5-diaminophenyl)((R)-3,4-dihydro-1-phenylisoquinoline-2(1H)-yl)methanone. These polyimides demonstrated properties like transparency, high glass transition temperature, and low dielectric constant, making them potentially useful for electronic applications (Sadhasivam & Muthusamy, 2016).
Antitumor Activity :
- Tang and Fu (2018) synthesized a compound involving a morpholino group, which showed significant inhibition on the proliferation of various cancer cell lines. This suggests its potential in cancer treatment (Tang & Fu, 2018).
Molecular Synthesis :
- The synthesis of (3,4-diaminophenyl)(morpholino)methanone derivatives has been explored for various purposes, such as creating novel molecules with potential antioxidant properties, as demonstrated by Çetinkaya et al. (2012) (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
- In a study by Wang et al. (2017), a compound with a morpholino group was used in the synthesis of a PET agent for imaging LRRK2 enzyme in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Chemical Process Development :
- Kopach et al. (2015) developed a synthesis process for a morpholino-containing compound, which is a key intermediate in the production of a pharmaceutical drug. This study highlights the role of such compounds in streamlining drug production (Kopach, Heath, Scherer, Pietz, Astleford, Mccauley, Singh, Wong, Coppert, Kerr, Houghton, Rhodes, & Tharp, 2015).
properties
IUPAC Name |
(3,4-diaminophenyl)-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKYJLOPJTXIRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625564 | |
Record name | (3,4-Diaminophenyl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-diaMinophenyl)(Morpholino)Methanone | |
CAS RN |
65003-29-4 | |
Record name | Methanone, (3,4-diaminophenyl)-4-morpholinyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65003-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Diaminophenyl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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